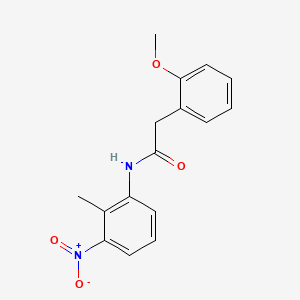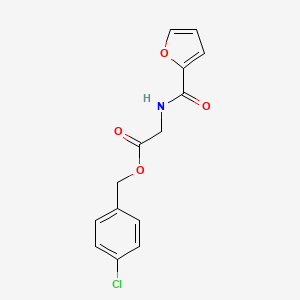
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heterocyclic compounds, including oxadiazole derivatives and pyridine-based structures, are of significant interest due to their wide range of applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The specific structure of "3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine" implies a combination of oxadiazole and pyridine rings, potentially offering unique chemical and physical properties suitable for various applications.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multistep synthetic routes, starting from readily available substrates. For similar compounds, methodologies might include cyclocondensation reactions, nucleophilic substitution, and cyclodesulfurization techniques, providing efficient routes to bicyclic systems containing oxadiazole rings (Kharchenko et al., 2008; Ebrahimi, 2010).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed to elucidate the structures of newly synthesized compounds, confirming their composition and spatial arrangement (Shen et al., 2018).
Chemical Reactions and Properties
The reactivity of a compound like "3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine" can be predicted based on the functional groups present in its structure. Oxadiazole and pyridine rings are known to participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions, leading to a wide range of derivatives with potential biological or material applications.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are fundamental characteristics that can be analyzed to predict a compound's behavior in different environments. These properties are determined through experimental measurements and can be influenced by the compound's molecular structure and intermolecular interactions (Bhandari et al., 2000).
properties
IUPAC Name |
5-cyclohexyl-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)13-15-12(16-17-13)11-7-4-8-14-9-11/h4,7-10H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJJKZLJHPOOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5653256.png)
![5-(4-fluorophenyl)-2-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-2H-tetrazole](/img/structure/B5653259.png)




![1-{4-[(hydroxymethyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5653299.png)
![(3aR*,6aR*)-2-(4-ethyl-5-methyl-2-pyrimidinyl)-5-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5653308.png)
![(3aR*,6aR*)-2-(cyclobutylmethyl)-5-(2,4-dimethylbenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5653311.png)
![2-[(4-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5653318.png)

![6-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5653336.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B5653344.png)